Ethyl 2-methyl-4-piperidinobutyrate
Description
Ethyl 2-methyl-4-piperidinobutyrate is a piperidine-derived ester characterized by a 4-piperidinobutyrate backbone with a methyl substituent at the 2-position and an ethyl ester group. Its structure combines a piperidine ring (a six-membered amine heterocycle) with a butyrate ester chain, influencing its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Properties
CAS No. |
49637-22-1 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
ethyl 2-methyl-4-piperidin-1-ylbutanoate |
InChI |
InChI=1S/C12H23NO2/c1-3-15-12(14)11(2)7-10-13-8-5-4-6-9-13/h11H,3-10H2,1-2H3 |
InChI Key |
BATCSNGUUOOSBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CCN1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Derivatives of 2,2,6,6-Tetramethylpiperidin-4-yl Esters
A European patent application (2021) highlights a series of 2,2,6,6-tetramethylpiperidin-4-yl esters with varying alkyl chain lengths (e.g., acetate, propionate, butyrate, up to nonanoate) . While Ethyl 2-methyl-4-piperidinobutyrate shares the piperidine core, it differs in two critical aspects:
- Substituents: The patent compounds feature four methyl groups (2,2,6,6-tetramethyl) on the piperidine ring, whereas this compound has a single methyl group at the 2-position.
- Ester Chain : The butyrate chain (C4) in the target compound is longer than the acetate (C2) and propionate (C3) derivatives in the patent. Longer chains typically increase lipophilicity (higher logP), which may improve membrane permeability but reduce aqueous solubility.
Table 1: Structural Comparison with 2,2,6,6-Tetramethylpiperidin-4-yl Esters
| Compound | Piperidine Substituents | Ester Chain Length | Key Properties (Inferred) |
|---|---|---|---|
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | 2,2,6,6-tetramethyl | C2 (acetate) | High steric hindrance, lower logP |
| 2,2,6,6-Tetramethylpiperidin-4-yl butyrate | 2,2,6,6-tetramethyl | C4 (butyrate) | Moderate lipophilicity |
| This compound | 2-methyl | C4 (butyrate) | Lower steric hindrance, higher logP |
Ethyl 2-(piperidin-4-yl)acetate
This compound (CAS 1193055-44-8) shares structural similarities with the target molecule but differs in substitution and ester chain length :
- Ester Chain: Acetate (C2) instead of butyrate (C4), resulting in lower molecular weight (MW: 185.23 g/mol vs. ~227 g/mol for this compound) and logP (predicted 1.43 vs. ~2.5).
Table 2: Physicochemical and Bioactivity Comparison
| Property | Ethyl 2-(piperidin-4-yl)acetate | This compound (Inferred) |
|---|---|---|
| Molecular Weight | 185.23 g/mol | ~227 g/mol |
| logP (Lipophilicity) | 1.43 | ~2.5 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bonds | 4 | 6 |
| BBB Permeability | Moderate | Likely higher due to increased logP |
| CYP Inhibition | Low | Potentially higher due to structural stability |
Bioactive Esters in Ethyl Acetate Extracts
Studies on Tanzanian spices and Dicranoloma reflexum highlight ethyl acetate as a solvent for extracting bioactive compounds, such as turmerones and gingerols . However, its longer chain and piperidine moiety may reduce solubility in ethyl acetate compared to shorter-chain esters.
Key Research Findings and Implications
- Chain Length vs. Bioactivity : Longer ester chains (e.g., butyrate) enhance lipophilicity, favoring blood-brain barrier (BBB) penetration and CNS-targeted applications .
- Steric Effects: The 2-methyl group in this compound may improve metabolic stability compared to unsubstituted analogs like Ethyl 2-(piperidin-4-yl)acetate.
- Synthetic Accessibility : The absence of multiple methyl groups (vs. 2,2,6,6-tetramethyl derivatives) simplifies synthesis and purification .
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